1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene
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Overview
Description
1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxyethoxy group, a methoxy group, and a nitro group
Preparation Methods
The synthesis of 1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyloxyethanol Intermediate: This step involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)ethanol.
Etherification: The benzyloxyethanol is then reacted with 2-methoxy-4-nitrochlorobenzene in the presence of a base like potassium carbonate to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
1-(2-(Benzyloxy)ethoxy)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:
2-(Benzyloxy)ethanol: This compound is a simpler analog and serves as an intermediate in the synthesis of the target compound.
2-Methoxy-4-nitrobenzene: This compound lacks the benzyloxyethoxy group and has different chemical properties and reactivity.
1-(2-(Benzyloxy)ethoxy)-4-nitrobenzene: This compound has a similar structure but lacks the methoxy group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
2-methoxy-4-nitro-1-(2-phenylmethoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNTUWWQZDGPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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